1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-ol
Overview
Description
1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-ol is a useful research compound. Its molecular formula is C11H13N3OS and its molecular weight is 235.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-ol is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
This compound interacts with its target, PI3K, by inhibiting its activity . The compound binds to the kinase, leading to a decrease in the enzymatic activity of PI3K . This interaction results in a reduction of the downstream signaling pathways that are activated by PI3K .
Biochemical Pathways
The inhibition of PI3K by this compound affects several downstream pathways. These include the Akt signaling pathway, which is involved in cell survival and growth, and the mTOR pathway, which is important for protein synthesis . By inhibiting these pathways, the compound can exert its pharmacological effects .
Result of Action
The inhibition of PI3K by this compound leads to a decrease in cell proliferation and survival, which can be beneficial in the treatment of diseases such as cancer . Additionally, the compound has been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Biochemical Analysis
Biochemical Properties
1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-ol plays a significant role in biochemical reactions, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K). This compound has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it exhibits potent inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ, with a nanomolar IC50 value . The interaction between this compound and PI3K involves key hydrogen bond interactions, which are crucial for its inhibitory potency .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of PI3K activity leads to downstream effects on the PI3K/AKT/mTOR signaling pathway, which is essential for cell growth, proliferation, and survival . By modulating this pathway, this compound can alter cellular functions and potentially induce apoptosis in cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly PI3K. The compound’s thiazolo[5,4-b]pyridine core is directly involved in binding to the kinase through key hydrogen bonds . This binding inhibits the kinase activity of PI3K, leading to a reduction in the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3) and subsequent downstream signaling events . Additionally, the compound’s structure-activity relationship studies have shown that specific functional groups are critical for its inhibitory activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its inhibitory activity over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of PI3K activity and prolonged effects on cell signaling pathways .
Dosage Effects in Animal Models
The effects of this compound in animal models have been investigated to determine its dosage-dependent responses. Studies have shown that the compound exhibits a dose-dependent inhibition of PI3K activity, with higher doses leading to more pronounced effects . At elevated doses, potential toxic or adverse effects have been observed, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its inhibitory activity on PI3K. The compound interacts with enzymes and cofactors that regulate the production and degradation of phosphoinositides . By inhibiting PI3K, this compound affects the metabolic flux of phosphatidylinositol derivatives, leading to alterations in cellular signaling and metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes and distributed to various cellular compartments . It interacts with transporters and binding proteins that facilitate its localization and accumulation within target cells . These interactions are essential for the compound’s ability to exert its inhibitory effects on PI3K .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with its target biomolecules . Post-translational modifications and targeting signals are involved in directing the compound to these compartments, ensuring its effective inhibition of PI3K activity .
Properties
IUPAC Name |
1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c15-8-3-2-6-14(7-8)11-13-9-4-1-5-12-10(9)16-11/h1,4-5,8,15H,2-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZXDZNHUBXHGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(S2)N=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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